“3-Bromo-5-cyclopropyl-1,2,4-thiadiazole” is a heterocyclic compound with a bromine atom and a cyclopropyl group attached to a thiadiazole ring. It is a variant of the 1,3,4-thiadiazole class of compounds, which are characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .
The molecular formula of “3-Bromo-5-cyclopropyl-1,2,4-thiadiazole” is C5H5BrN2S, and its molecular weight is 205.07. The InChI code for this compound is 1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 .
Thiadiazoles, including “3-Bromo-5-cyclopropyl-1,2,4-thiadiazole”, demonstrate various unique chemical properties. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives. They can also undergo reactions at the carbon atoms adjacent to the sulfur atom, resulting in C-substituted derivatives .
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring with a bromine atom at the 3-position and a cyclopropyl group at the 5-position. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and agricultural chemistry.
The compound is cataloged in several chemical databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications. Its chemical structure can be represented by the International Chemical Identifier (InChI) as follows: InChI=1S/C5H5BrN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 .
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole belongs to the class of thiadiazoles, which are known for their diverse biological activities. The presence of both bromine and cyclopropyl groups enhances its reactivity and potential as a pharmacophore in medicinal chemistry.
The synthesis of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole typically involves the cyclization of suitable precursors. One prevalent method includes the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by bromination to yield the final product. This approach allows for the formation of the thiadiazole ring while introducing the desired substituents.
The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine. The process may be optimized for yield and purity through techniques such as high-performance liquid chromatography (HPLC) during purification stages .
The molecular structure of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole features a five-membered ring containing three nitrogen atoms and two sulfur atoms. The bromine atom is positioned at the 3-carbon, while the cyclopropyl group is attached at the 5-carbon.
Key structural data includes:
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction processes under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures .
Common reagents for substitution reactions include sodium hydride or potassium carbonate as bases. For oxidation, hydrogen peroxide or m-chloroperbenzoic acid are typically used. Reduction processes may involve lithium aluminum hydride or sodium borohydride .
The mechanism of action for 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole primarily revolves around its interactions with biological targets. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in medicinal studies. The unique structural features allow it to engage effectively with these targets, potentially leading to therapeutic effects against various diseases .
The compound is generally characterized by:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm its structure and purity during synthesis .
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole has several scientific applications:
Medicinal Chemistry: It has shown promise as an anticancer agent due to its ability to inhibit enzymes associated with tumor growth.
Agriculture: Thiadiazole derivatives are recognized for their fungicidal and herbicidal properties, making them valuable in crop protection strategies.
Materials Science: The compound can be utilized in synthesizing advanced materials with unique electronic and optical properties .
Regioselective incorporation of the cyclopropyl moiety at the C5 position of 1,2,4-thiadiazole rings necessitates precise substrate design and reaction control. The electron-withdrawing nature of the 1,2,4-thiadiazole system directs nucleophilic attack toward the C5 carbon, enabling selective cyclopropane introduction via gem-dihalocyclopropane intermediates. Cyclopropyl magnesium bromide or zinc reagents undergo nucleophilic addition to 5-chloro-1,2,4-thiadiazoles under transition metal catalysis (Pd(0)/Ni(0)), exploiting the differential reactivity of halogen positions [6]. Alternatively, cyclopropanation of pre-functionalized thiadiazole aldehydes via Corey-Chaykovsky reactions generates the cyclopropyl-thiadiazole linkage while preserving ring integrity. Steric constraints imposed by the cyclopropyl group significantly influence subsequent electrophilic substitutions, necessitating low-temperature conditions (-78°C) to prevent ring-opening rearrangements.
Table 1: Regioselective Cyclopropane Introduction Methods
Starting Material | Reagent | Catalyst | Temperature | Yield Range | Key Limitation |
---|---|---|---|---|---|
5-Chloro-1,2,4-thiadiazole | Cyclopropylmagnesium bromide | Pd(PPh₃)₄ | 25°C | 55-68% | Homocoupling side products |
5-Aldehyde-1,2,4-thiadiazole | Trimethylsulfoxonium iodide | NaH/DMSO | 0°C | 70-82% | Over-oxidation risks |
5-Iodo-1,2,4-thiadiazole | Cyclopropylzinc chloride | NiCl₂(dppp) | 40°C | 60-75% | Iodide scavenging |
Position-specific bromination at C3 requires strategic precursor activation and radical mediation to overcome the deactivating effect of the cyclopropyl group. N-Bromosuccinimide (NBS) in carbon tetrachloride (0.05M concentration) under radical initiation (AIBN, 70-80°C) achieves selective C3 bromination via a radical chain mechanism. The allylic-like stability of the C3 radical intermediate (stabilized by adjacent nitrogen and sulfur orbitals) enables selective hydrogen abstraction from the C3 position rather than cyclopropyl C-H bonds, which possess higher bond dissociation energies (~106 kcal/mol) [4] [9]. Electrophilic bromination (Br₂/CHCl₃) proves ineffective due to cyclopropane ring susceptibility to ring-opening electrophilic addition. Bromination yields correlate with NBS stoichiometry (1.05-1.2 equivalents), with excess reagent promoting dibromination byproducts. Solvent screening indicates halogenated solvents (CCl₄ > CH₂Cl₂ > CHCl₃) maximize selectivity by minimizing ionic side reactions.
Table 2: Bromination Optimization Parameters
Parameter | Optimal Condition | Deviation Impact | Byproduct Formation |
---|---|---|---|
NBS Equivalents | 1.1 eq | >1.2 eq: Dibromination (15-20%) | 3,5-Dibromo derivative |
Radical Initiator | AIBN (0.1 eq) | None: Reaction stagnation (<10% conversion) | Unreacted starting material |
Solvent Polarity | Non-polar (CCl₄) | Polar solvents: Ring-opened products (≤30%) | Cyclopropane cleavage |
Temperature | 75-80°C | >85°C: Decomposition (yield drop 40-50%) | Polymerized species |
Microwave irradiation dramatically accelerates cyclization steps in 1,2,4-thiadiazole synthesis while improving functional group tolerance. Cyclocondensation of cyclopropanecarbothioamides with N-cyanoimidates under microwave irradiation (150-180°C, toluene, 15-30 minutes) achieves near-quantitative conversion versus thermal methods (12-24 hours, 60-70% yield) [2] [5]. Ionic liquid catalysts (e.g., tetrabutylammonium chloride, TBAC) facilitate ring closure at reduced temperatures (100-120°C) by enhancing nucleophilicity of sulfur centers. In situ FTIR monitoring reveals microwave-specific rate enhancements arise from rapid dielectric heating of polar intermediates, suppressing decomposition pathways prevalent under prolonged thermal stress. Catalyst screening identifies Bi(OTf)₃ (5 mol%) as optimal for cyanide-mediated cyclizations, reducing reaction times to <10 minutes while maintaining regioselectivity >98:2.
Tosyl cyanide (TsCN) enables efficient [2+3] cycloadditions between cyclopropanecarbothioamides and nitrile equivalents, forming the 1,2,4-thiadiazole core with bromine-compatible functionality. Optimization requires stoichiometric precision: 1.2 equivalents TsCN in acetonitrile at 60°C for 6 hours achieves 89% isolated yield of the 5-cyclopropyl-1,2,4-thiadiazole precursor. Kinetic studies reveal a second-order dependence on TsCN concentration, suggesting a rate-determining step involving dual electrophilic activation. Brominated substrates tolerate TsCN-mediated cyclization without competitive halogen exchange when lithium carbonate (2.0 equivalents) is added as a halide scavenger. Purification via silica-free chromatography (celite/activated carbon) prevents thiadiazole ring hydrolysis. Scale-up trials (100g) demonstrate reproducible yields (85±3%) when reagent addition follows pseudo-semi-batch protocols with subsurface injection of TsCN.
Scalable production faces four critical bottlenecks: radical bromination reproducibility beyond 50g scale, cyclopropane ring stability during high-temperature steps, transition metal residue accumulation, and regioselectivity erosion in telescoped reactions. NBS-mediated bromination exhibits severe mass transfer limitations above 0.5M concentration due to succinimide precipitation, necessitating segmented flow reactors for >100g production [7]. Cyclopropyl group sensitivity mandates strict oxygen exclusion (<5 ppm dissolved O₂) during bromination to prevent radical-induced ring cleavage, which increases production costs by 30-40%. Catalyst residues (Pd/Ni) from cyclopropane functionalization require costly chelating resins (≥$150/kg) to meet pharmaceutical-grade purity standards. Telescoping thiadiazole formation and bromination steps causes yield reductions (15-20%) from in situ bromide inhibition of cyclization catalysts, favoring discrete step processing despite extended timelines. Economic analysis indicates a minimum 40% yield loss when transitioning from lab-scale (5g) to pilot-plant (1kg) operations, primarily from purification complexities of brominated regioisomers.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8